5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
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Description
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole (5-BTPC) is an organosulfur compound containing a five-membered ring with a thiazole group, a bromine atom, a phenyl group and a chlorine atom. It has been studied extensively due to its potential applications in fields such as medicine, agriculture, and materials science.
Scientific Research Applications
Synthesis and Structural Properties
Versatile Building Blocks : Compounds related to 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole have been synthesized and utilized as building blocks for biologically interesting compounds. For example, 5-(Hydroxymethyl)thiazole derivatives have been efficiently synthesized for potential use in stable isotope labeling, which is crucial for drug development and biochemical studies (Lin, Salter, & Gong, 2009).
Corrosion Inhibition : Thiazole and thiadiazole derivatives have shown significant potential as corrosion inhibitors for metals, offering insights into the development of more effective corrosion-resistant materials. These studies indicate the utility of such compounds in enhancing the durability of metals used in various industrial applications (Kaya et al., 2016).
Antiviral and Antimicrobial Activities : The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been explored, demonstrating specific antiviral activities. Such findings highlight the pharmaceutical applications of thiazole derivatives in developing new treatments for viral diseases (Chen et al., 2010).
Antioxidant Properties : Novel derivatives incorporating the thiazole moiety have been synthesized and evaluated for their antioxidant activities. These studies suggest that thiazole derivatives could play a significant role in developing new antioxidant agents, which are critical for managing oxidative stress-related diseases (Althagafi, 2022).
Nonlinear Optical (NLO) Properties : Research on pyrazole-thiophene-based amide derivatives has shed light on their structural features and nonlinear optical properties, indicating their potential use in the development of NLO materials. Such materials are crucial for applications in optical computing and telecommunications (Kanwal et al., 2022).
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOIVCJZSGXCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole |
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